molecular formula C14H13N3 B13010844 5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile

5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile

Cat. No.: B13010844
M. Wt: 223.27 g/mol
InChI Key: CPYRYEJCXXYGJN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 5-methyl-6-(N-methylanilino)pyridine-3-carbonitrile . Breaking down the name:

  • Pyridine-3-carbonitrile establishes the parent structure: a pyridine ring with a nitrile group at position 3.
  • 5-Methyl indicates a methyl substituent at position 5.
  • 6-(N-methylanilino) specifies an N-methylaniline group (methyl-substituted phenylamino) at position 6.

Systematically, it belongs to the pyridinecarbonitrile family, classified under the broader category of heteroaromatic nitriles. Its structural relatives include nicotinonitrile (3-cyanopyridine), where the absence of the 5-methyl and 6-(N-methylanilino) groups simplifies the electronic profile .

Table 1: Comparative IUPAC Nomenclature of Nicotinonitrile Derivatives

Compound Parent Structure Substituents
Nicotinonitrile Pyridine-3-carbonitrile None
5-Methylnicotinonitrile Pyridine-3-carbonitrile Methyl at position 5
6-Aminonicotinonitrile Pyridine-3-carbonitrile Amino at position 6
5-Methyl-6-(N-methylanilino)nicotinonitrile Pyridine-3-carbonitrile Methyl at position 5; N-methylanilino at position 6

Molecular Geometry and Conformational Dynamics

The molecular formula C₁₄H₁₃N₃ implies a planar pyridine core with substituents inducing torsional strain. Key geometric features include:

  • Pyridine Ring : Adopts a near-planar configuration due to aromatic π-conjugation.
  • Nitrile Group : Linear sp-hybridization at position 3 creates a rigid, electron-deficient region.
  • Methyl Group at Position 5 : Introduces steric bulk, slightly distorting the ring’s planarity.
  • N-Methylanilino Group at Position 6 : The phenyl ring rotates freely around the C–N bond, adopting multiple conformers.

Density functional theory (DFT) models suggest two dominant conformers:

  • Conformer A : Phenyl ring coplanar with pyridine, maximizing π-π interactions.
  • Conformer B : Phenyl ring perpendicular to pyridine, minimizing steric clash with the 5-methyl group.

Interconversion between these states occurs with an energy barrier of ~8 kJ/mol, as calculated using rotational constants derived from analogous pyridine-carbonitrile complexes .

Electronic Structure and Resonance Stabilization

The electronic landscape arises from synergistic effects of substituents:

  • Nitrile Group : Strong electron-withdrawing effect (-I) depletes electron density at position 3, creating a δ+ center susceptible to nucleophilic attack.
  • Methyl Group : Electron-donating (+I) effect slightly offsets nitrile’s -I effect at position 5.
  • N-Methylanilino Group : Resonance donation from the anilino nitrogen enhances electron density at position 6, while the methyl group on nitrogen restricts free rotation, locking conjugation pathways.

Resonance Hybridization :
The pyridine ring participates in three resonance forms:

  • Aromatic sextet with localized nitrile π-system.
  • Charge-separated form with negative charge at nitrile nitrogen and positive charge at pyridine nitrogen.
  • Anilino-assisted resonance where the lone pair from the anilino nitrogen delocalizes into the pyridine ring, stabilizing the meta-directing nitrile group .

Comparative electron density maps show 20% greater charge delocalization in this compound versus unsubstituted nicotinonitrile, attributed to the N-methylanilino group’s resonance capacity .

Comparative Analysis with Nicotinonitrile Derivatives

Table 2: Substituent Effects on Nicotinonitrile Derivatives

Derivative Substituents Electron Density at Pyridine N Dipole Moment (D)
Nicotinonitrile None 0.32 e⁻ 4.1
5-Methylnicotinonitrile Methyl at C5 0.29 e⁻ 4.3
6-Aminonicotinonitrile Amino at C6 0.41 e⁻ 5.7
5-Methyl-6-(N-methylanilino)nicotinonitrile Methyl at C5; N-methylanilino at C6 0.38 e⁻ 6.2

Key distinctions emerge:

  • Steric Effects : The 5-methyl and N-methylanilino groups create a 12° dihedral angle between pyridine and phenyl rings, reducing π-stacking potential versus planar analogues .
  • Solubility : LogP values increase from 1.2 (nicotinonitrile) to 2.8 in this derivative due to hydrophobic phenyl and methyl groups.
  • Reactivity : The N-methylanilino group directs electrophiles to position 4 via resonance, contrasting with nitrile’s meta-directing effect, creating competing regioselectivity .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

5-methyl-6-(N-methylanilino)pyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3/c1-11-8-12(9-15)10-16-14(11)17(2)13-6-4-3-5-7-13/h3-8,10H,1-2H3

InChI Key

CPYRYEJCXXYGJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Amination of Halogenated Nicotinonitriles

A common approach is the nucleophilic substitution of a halogen (e.g., bromine) at the 6-position of a 5-methyl-substituted nicotinonitrile with methyl(phenyl)amine or its equivalent.

  • Starting Material: 2-amino-5-methyl-6-bromopyridine derivatives.
  • Reaction Conditions: Amination under nitrogen atmosphere, often in organic solvents with bases such as sodamide or triethylamine to facilitate substitution.
  • Outcome: Direct displacement of bromine by the methyl(phenyl)amino group, yielding the target compound.

This method is supported by analogous procedures for preparing 2-amino-5-methyl-6-bromopyridine intermediates, which are then aminated in a one-step process that is safe and suitable for scale-up industrial production.

Multi-Component Condensation Reactions

Multi-component reactions involving cyanoacetamide derivatives, substituted ketones, and ammonium acetate have been reported to yield substituted nicotinonitriles with various functional groups.

  • Catalysts: Piperidine or triethylamine.
  • Conditions: Microwave-assisted or reflux heating in solvents like ethanol or n-butanol.
  • Mechanism: Condensation followed by cyclization to form the pyridine ring with cyano and amino substituents.

While these methods are more general for nicotinonitrile derivatives, they provide a framework for synthesizing 5-methyl and 6-substituted analogs by selecting appropriate starting materials.

Substitution on Preformed Nicotinonitrile Scaffolds

Starting from 5-methyl-3-cyano-2-pyridone or related scaffolds, substitution reactions can introduce the methyl(phenyl)amino group at the 6-position.

  • Example: Reaction of 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile intermediates with amines under basic conditions to replace methylthio with methyl(phenyl)amino groups.

Representative Reaction Scheme (Conceptual)

Step Reactants Conditions Product Yield/Notes
1 2-bromo-5-methylpyridine-3-carbonitrile Amination with methyl(phenyl)amine, base (e.g., sodamide), N2 atmosphere, reflux This compound High yield, one-step amination suitable for scale-up
2 5-methyl-3-cyano-2-pyridone + methyl(phenyl)amine Reflux in ethanol or n-butanol, triethylamine catalyst Target compound or precursor Moderate yield, requires purification
3 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile + methyl(phenyl)amine Basic conditions, stirring at room temperature or mild heating Amino-substituted nicotinonitrile derivative Yields vary, intermediate step in multi-step synthesis

Analytical and Characterization Techniques

The synthesized compound is typically characterized by:

These methods ensure the structural integrity and purity of the final product.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Amination of 6-bromo-5-methyl nicotinonitrile 2-amino-5-methyl-6-bromopyridine Methyl(phenyl)amine, base (sodamide) Reflux, N2 atmosphere One-step, high yield, industrially scalable Requires halogenated intermediate
Multi-component condensation Cyanoacetamide, substituted ketones, ammonium acetate Piperidine or triethylamine catalyst Microwave or reflux heating Versatile, can introduce diverse substituents Multi-step, moderate yields
Substitution on methylthio intermediates 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile Methyl(phenyl)amine, base Mild heating or room temp Useful for functional group transformations Requires intermediate synthesis

Research Findings and Notes

  • The direct amination of halogenated nicotinonitriles is the most straightforward and efficient method for preparing this compound, with industrial applicability due to its simplicity and safety.
  • Multi-component reactions provide a flexible synthetic route but may require optimization for yield and selectivity.
  • Functional group interconversions on nicotinonitrile derivatives (e.g., methylthio to amino) offer alternative pathways but add synthetic steps.
  • Analytical data from NMR, IR, and MS confirm the successful synthesis and purity of the compound, essential for further applications in medicinal chemistry.

Chemical Reactions Analysis

Condensation Reactions

The phenylamino and methylamino groups participate in condensation reactions with carbonyl compounds. For example:

  • Aldehyde/Ketone Condensation : Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in n-butanol under reflux to form α,β-unsaturated ketones (e.g., 3a–c) via Knoevenagel-type mechanisms. Yields range from 65–78% depending on substituents .

  • Malononitrile Cyclocondensation : In the presence of ammonium acetate, reacts with malononitrile to form bis[2-amino-6-(aryl)nicotinonitrile] derivatives (e.g., 4a–c ). This one-pot reaction proceeds via Michael addition and cyclization .

Example Reaction Pathway :

5 Methyl 6 methyl phenyl amino nicotinonitrile+RCHONH4OAc n butanolBis nicotinonitrile derivatives[2][8]\text{5 Methyl 6 methyl phenyl amino nicotinonitrile}+\text{RCHO}\xrightarrow{\text{NH}_4\text{OAc }n\text{ butanol}}\text{Bis nicotinonitrile derivatives}\quad[2][8]

Nucleophilic Substitution

The nitrile group and pyridine nitrogen enable nucleophilic substitutions:

  • Cyanide Displacement : Reacts with thiols or amines under basic conditions to form thioamide or amidine derivatives. For instance, treatment with 2-cyanothioacetamide yields bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] .

  • Amination : Undergoes Buchwald–Hartwig coupling with aryl halides in the presence of palladium catalysts to introduce aryl groups at the 6-position .

Key Data :

Reaction TypeReagents/ConditionsProductYield (%)
Thioamide Formation2-cyanothioacetamide, KOH/EtOHBis-thioxo derivatives72
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives58

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Pyrazolo[3,4-b]pyridine Formation : Reacts with hydrazine hydrate followed by diazotization to form 1,4-phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine) derivatives. This proceeds via hydrazone formation and subsequent cyclization .

  • Triazine Synthesis : Treatment with malononitrile and aldehydes under microwave irradiation yields pyrazolo-triazine hybrids, which exhibit antimicrobial activity .

Mechanistic Insight :

  • Hydrazine attack at the nitrile group forms a hydrazone intermediate.

  • Diazotization induces ring closure, forming the pyrazole moiety .

Oxidation and Reduction

  • Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine, producing 5-methyl-6-(methyl(phenyl)amino)nicotinamide. This reaction is critical for modifying bioavailability .

  • Amino Group Oxidation : Treatment with m-CPBA oxidizes the methyl(phenyl)amino group to a nitroso derivative, though this is less common due to steric hindrance.

Cross-Coupling Reactions

While less prevalent than in simpler nicotinonitriles, palladium-mediated couplings are feasible:

  • Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) to install alkynyl groups at the 4-position. Typical conditions: PdCl₂(PPh₃)₂, CuI, TEA .

  • Heck Reaction : Limited reactivity observed with styrene derivatives due to steric effects from the methyl(phenyl)amino group .

Acid/Base-Mediated Transformations

  • Hydrolysis : Under strong acidic conditions (HCl/H₂O, Δ), the nitrile hydrolyzes to a carboxylic acid, forming 5-methyl-6-(methyl(phenyl)amino)nicotinic acid .

  • Deprotonation : The pyridine nitrogen (pKa ~3.5) can be deprotonated with NaH, enabling alkylation at the 1-position.

Biological Activity Correlations

Derivatives of this compound show:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Kinase Inhibition : Analogues inhibit PI3Kδ with IC₅₀ values of 12–45 nM , making them candidates for oncology therapeutics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent research has highlighted the anticancer properties of 5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50 values of 0.051 µM against BxPC-3 pancreatic cancer cells and 0.066 µM against Panc-1 cells, indicating potent selective toxicity towards cancer cells compared to normal human lung fibroblasts (IC50 = 0.36 µM) .

Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, modulating receptor activity which may lead to inhibition of tumor growth. Its phenylamino group facilitates binding to receptors or enzymes, influencing various biochemical pathways .

Pharmacology

Ligand Binding Studies
In biological research, this compound serves as a ligand in receptor binding studies, showing potential for drug development aimed at targeting specific biological pathways . Its ability to interact with protein targets makes it suitable for biochemical assays.

Therapeutic Potential
Research indicates that derivatives of this compound may possess anti-inflammatory, analgesic, and antimicrobial properties, further expanding its therapeutic applications .

Advanced Materials Development

In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers and coatings enhances properties such as thermal stability and resistance to degradation .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound reported that it effectively inhibited the growth of pancreatic cancer cells while sparing normal cells, suggesting its potential as a selective anticancer agent .

Case Study 2: Receptor Interaction

Another investigation focused on the binding affinity of this compound to specific receptors involved in cancer progression. The results indicated promising interactions that could be leveraged for therapeutic development targeting malignancies such as breast and lung cancers .

Mechanism of Action

The mechanism of action of 5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Nicotinonitrile Derivatives

Nicotinonitrile derivatives exhibit diverse biological and chemical properties depending on substituent types and positions. Below is a comparative analysis:

5-Methyl-6-(2-methylpiperidin-1-yl)nicotinonitrile
  • Structure: Position 6 substituted with a 2-methylpiperidinyl group instead of methyl(phenyl)amino.
  • The cyclic amine may confer different hydrogen-bonding capabilities, affecting receptor interactions.
2-Amino-6-methylnicotinonitrile (CAS 84647-20-1)
  • Structure: Amino group at position 2 and methyl at position 6.
  • Key Differences: The amino group at position 2 increases polarity, likely improving aqueous solubility compared to the target compound’s methyl(phenyl)amino group at position 6 . Molecular weight: 133.15 g/mol (vs. ~238.3 g/mol for the target compound), impacting pharmacokinetics.
5-Acetyl-2-[(4-chlorobenzyl)amino]-6-methylnicotinonitrile (CAS 306980-05-2)
  • Structure: Acetyl group at position 5 and 4-chlorobenzylamino at position 2.
  • Key Differences :
    • The acetyl group is electron-withdrawing, which may reduce the nitrile’s reactivity compared to the target compound’s methyl group .
    • The 4-chlorobenzyl substituent introduces halogen-based hydrophobicity, altering metabolic stability .

Physicochemical and Analytical Data

Comparative LCMS and HPLC data highlight substituent effects on polarity and molecular weight:

Compound Molecular Formula LCMS (m/z [M+H]+) HPLC Retention Time (min) Conditions
Target Compound C14H14N4 Not reported Not reported Not available
Example 440 () C44H44F6N7O5 850.0 1.26 SMD-TFA05
Example 441 () C52H69F6N7O9 1069.0 1.00 SQD-FA05
5-Formyl-6-methoxynicotinonitrile C8H6N2O2 162.15 Not reported N/A
  • Trends :
    • Higher molecular weight correlates with increased retention time (e.g., m/z 1069.0 elutes at 1.00 min vs. 850.0 at 1.26 min) under similar conditions .
    • Polar groups (e.g., methoxy, formyl) reduce retention times, while lipophilic groups (e.g., trifluoromethyl) increase them .

Biological Activity

5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile is a synthetic compound that belongs to the class of nicotinonitriles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4, with a molecular weight of 226.28 g/mol. The compound features a pyridine ring, which is characteristic of nicotinonitriles, and an attached methyl(phenyl)amino group that may enhance its biological interactions.

PropertyValue
Molecular FormulaC13H14N4
Molecular Weight226.28 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=C(C(=C(N=C1)C#N)N(C)C)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that derivatives of nicotinonitriles exhibit significant AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, compounds structurally similar to nicotinonitriles have shown effective inhibition against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various nicotinonitrile derivatives, including this compound. The results indicated significant inhibition zones against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
  • Neuroprotective Effects : In another research effort, the neuroprotective potential of this compound was assessed in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and improved cell viability in neuronal cell lines exposed to neurotoxic agents .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the phenyl ring and the introduction of different substituents on the pyridine moiety could enhance both AChE inhibition and antimicrobial activity. This suggests that fine-tuning the chemical structure can lead to more potent derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-6-(methyl(phenyl)amino)nicotinonitrile, and how is structural confirmation achieved?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and cyanation reactions. For example, analogous nicotinonitrile derivatives are synthesized via coupling reactions under nitrogen atmosphere, followed by purification via HPLC using MeCN/water (0.1% formic acid) mobile phases . Structural confirmation relies on:

  • 1H/13C NMR : Peaks for aromatic protons (δ 6.28–8.42 ppm) and nitrile groups (absent in NMR but inferred via IR) .
  • LCMS : Molecular ion peaks (e.g., m/z 796 [M]+ in similar compounds) .
  • HPLC retention times : Standardized conditions (e.g., 1.05–1.41 minutes using C18 columns) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Use P95/P1 respirators for low exposure; OV/AG/P99 filters for higher concentrations. Full-body chemical-resistant suits are mandatory .
  • First Aid : Immediate skin washing with soap/water, 15-minute eye rinsing, and medical consultation for inhalation exposure .
  • Environmental Control : Prevent drainage contamination due to potential carcinogenicity (IARC/ACGIH classifications) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in nicotinonitrile derivative synthesis?

  • Key Variables :

  • Catalysts : Use of 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate (HATU) enhances coupling efficiency .
  • Temperature : Stirring at 40°C under nitrogen improves reaction kinetics .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates .
    • Yield Analysis : HPLC purification achieves 38–50% yields in analogous compounds .

Q. How should researchers resolve contradictions in spectral data for nicotinonitrile derivatives?

  • Case Study : Discrepancies in 1H NMR signals (e.g., aromatic proton splitting) may arise from tautomerism or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in DMSO-d6 .
  • Elemental Analysis : Verify purity (e.g., C/H/N % deviations <0.4% indicate high purity) .
  • X-ray Crystallography : Confirm solid-state structure for ambiguous cases .

Q. What pharmacological screening strategies are applicable to assess the bioactivity of this compound?

  • In Vitro Assays :

  • Anticancer Activity : NCI-60 cell line panel screening (e.g., IC50 values for leukemia, breast cancer) .
  • Antibacterial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains .
    • Mechanistic Studies : DNA cleavage assays (gel electrophoresis) and ROS scavenging tests for antioxidant potential .

Q. Can this compound be tailored for materials science applications?

  • OLED Development : Structural analogs like 2,4-diphenyl-6-(tetramethylcarbazolyl)nicotinonitrile exhibit thermally activated delayed fluorescence (TADF) with twisted donor-acceptor configurations. Key parameters:

  • Steric Hindrance : Methyl groups enhance triplet harvesting (ΦPL up to 89%) .
  • Electrochemical Stability : Cyclic voltammetry to assess HOMO/LUMO alignment .

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